16-Amino-1-hexadecanethiol hydrochloride
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Overview
Description
16-Amino-1-hexadecanethiol hydrochloride, also known as 16-Mercaptohexadecylamine hydrochloride, is a compound with the molecular formula C16H35NS · HCl and a molecular weight of 309.98 g/mol . This compound is notable for its long 16-carbon alkanethiol chain, which makes it the longest alkanethiol available in the market . It is primarily used for the surface modification of gold nanoparticles, forming stable self-assembled monolayers (SAMs) due to the strong Van-der-Waals forces between the long alkane chains .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-Amino-1-hexadecanethiol hydrochloride typically involves the reaction of 16-bromohexadecane with thiourea, followed by hydrolysis to yield 16-mercaptohexadecylamine. This intermediate is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity and yield. The compound is usually stored at temperatures between 2-8°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
16-Amino-1-hexadecanethiol hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiol groups.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
16-Amino-1-hexadecanethiol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used for the surface modification of gold nanoparticles to create stable SAMs.
Biology: Employed in the stabilization of biomolecules such as proteins and DNA.
Medicine: Investigated for its potential to inhibit the proliferation of cancer cells by crosslinking them.
Industry: Utilized in the preparation of hydrophilic surfaces and functionalized gold surfaces for various industrial applications.
Mechanism of Action
The primary mechanism of action of 16-Amino-1-hexadecanethiol hydrochloride involves the formation of stable SAMs on gold surfaces. The long alkane chain provides strong Van-der-Waals forces, ensuring the stability of the monolayer. The amino groups on the surface can be further modified with amine-reactive materials such as proteins or other biomaterials, enhancing the functionality of the gold surface.
Comparison with Similar Compounds
Similar Compounds
- 11-Amino-1-undecanethiol hydrochloride
- 3-Amino-1-propanethiol hydrochloride
- Cysteamine hydrochloride
Uniqueness
Compared to other aminoalkanethiols, 16-Amino-1-hexadecanethiol hydrochloride stands out due to its longer 16-carbon chain. This longer chain results in stronger Van-der-Waals forces, leading to more stable SAMs on gold surfaces. This stability is crucial for applications requiring durable and functionalized surfaces.
Properties
Molecular Formula |
C16H36ClNS |
---|---|
Molecular Weight |
310.0 g/mol |
IUPAC Name |
16-aminohexadecane-1-thiol;hydrochloride |
InChI |
InChI=1S/C16H35NS.ClH/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18;/h18H,1-17H2;1H |
InChI Key |
CNCJUEWDIUPOPE-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCCS)CCCCCCCN.Cl |
Origin of Product |
United States |
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